N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-3,5-dimethoxybenzamide
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Overview
Description
N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-3,5-dimethoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopentyl ring substituted with hydroxy and hydroxymethyl groups, and a benzamide moiety substituted with methoxy groups. Its unique structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-3,5-dimethoxybenzamide typically involves the reaction of 3,5-dimethoxybenzoic acid with cyclopentylamine. The reaction is facilitated by coupling agents such as N,N’-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIEA). The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-3,5-dimethoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of thioethers, amides, or halogenated derivatives.
Scientific Research Applications
N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-3,5-dimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The benzamide moiety can interact with receptors and other biomolecules, modulating their function. These interactions can lead to various biological effects, including anti-inflammatory and anti-cancer activities .
Comparison with Similar Compounds
Similar Compounds
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(trifluoromethyl)benzamide: Similar structure but with a trifluoromethyl group instead of methoxy groups.
N-cyclopentyl-3-hydroxy-4-methoxybenzamide: Similar structure but with a methoxy group instead of dimethoxy groups.
Uniqueness
N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-3,5-dimethoxybenzamide is unique due to the presence of both hydroxyl and methoxy groups, which can participate in a variety of chemical reactions. This makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-20-12-4-9(5-13(7-12)21-2)15(19)16-11-3-10(8-17)14(18)6-11/h4-5,7,10-11,14,17-18H,3,6,8H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLVBFFHNXHJDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2CC(C(C2)O)CO)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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